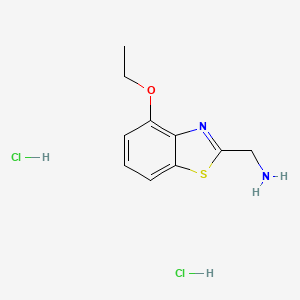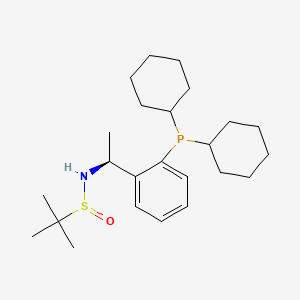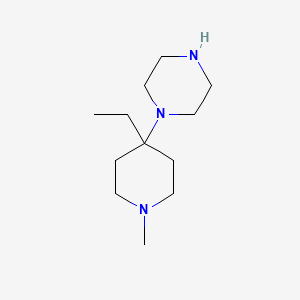
Fmoc-D-Phe-Cl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-D-Phe-Cl: , also known as fluorenylmethyloxycarbonyl-D-phenylalanine chloride, is a derivative of phenylalanine. It is commonly used in peptide synthesis as a protecting group for the amino group of amino acids. The fluorenylmethyloxycarbonyl group is base-labile, making it easy to remove under mild conditions, which is advantageous in solid-phase peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction with Fluorenylmethyloxycarbonyl Chloride: The most common method involves reacting D-phenylalanine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate.
Alternative Methods: Other methods include using fluorenylmethylsuccinimidyl carbonate or fluorenylmethyloxycarbonyl azide, which are also derived from fluorenylmethyloxycarbonyl chloride.
Industrial Production Methods: Industrial production often involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a growing peptide chain, with fluorenylmethyloxycarbonyl-D-phenylalanine chloride being one of the building blocks.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Fluorenylmethyloxycarbonyl-D-phenylalanine chloride undergoes substitution reactions where the fluorenylmethyloxycarbonyl group is introduced to the amino group of D-phenylalanine.
Deprotection Reactions: The fluorenylmethyloxycarbonyl group is removed using a base such as piperidine, resulting in the formation of the free amino group.
Common Reagents and Conditions:
Reagents: Fluorenylmethyloxycarbonyl chloride, sodium bicarbonate, piperidine.
Conditions: Organic solvents like dioxane, mild basic conditions for deprotection.
Major Products:
Protected Amino Acids: The primary product is fluorenylmethyloxycarbonyl-D-phenylalanine.
Deprotected Amino Acids: After deprotection, the free amino group of D-phenylalanine is obtained.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Widely used in solid-phase peptide synthesis for the protection of amino groups.
Biology:
Protein Engineering: Utilized in the synthesis of peptides and proteins for research purposes.
Medicine:
Drug Development: Plays a role in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
Biotechnology: Used in the production of synthetic peptides for various industrial applications.
Mechanism of Action
Mechanism:
Molecular Targets and Pathways:
Targets: The primary target is the amino group of D-phenylalanine.
Comparison with Similar Compounds
Fluorenylmethyloxycarbonyl-L-phenylalanine chloride: Similar in structure but uses the L-enantiomer of phenylalanine.
Fluorenylmethyloxycarbonyl-glycine chloride: Uses glycine instead of phenylalanine.
Fluorenylmethyloxycarbonyl-alanine chloride: Uses alanine instead of phenylalanine.
Uniqueness:
Chirality: The use of the D-enantiomer of phenylalanine makes fluorenylmethyloxycarbonyl-D-phenylalanine chloride unique compared to its L-enantiomer counterpart.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(1-chloro-1-oxo-3-phenylpropan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO3/c25-23(27)22(14-16-8-2-1-3-9-16)26-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAXUKFFZHLNMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
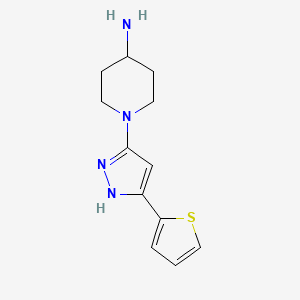
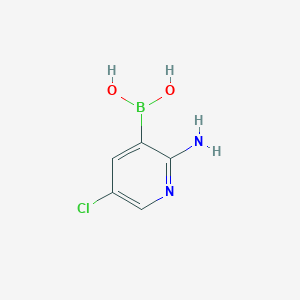

![[(3aR,4R,5R,6aS)-4-[(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-phenylpent-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B15327491.png)
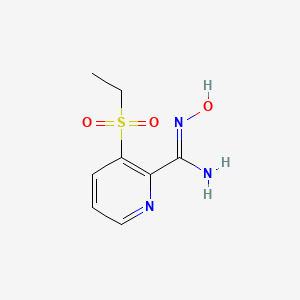
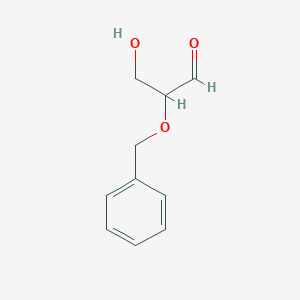
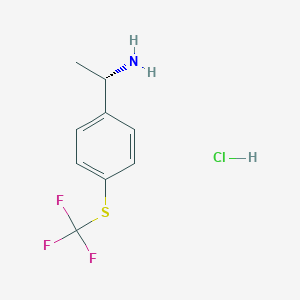

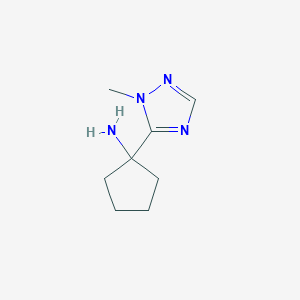
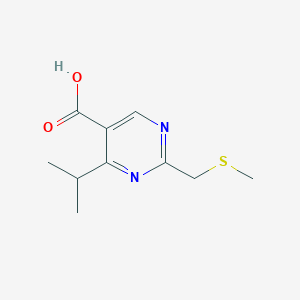
![N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-fluoro-O-(phenylmethyl)-L-tyrosine](/img/structure/B15327560.png)
